2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-6(7)4-8-9(5)2-3-10/h4,10H,2-3,7H2,1H3 |
InChI Key |
UTELQZJJGIPZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Details:
- Starting Material : 4-amino-5-methylpyrazole
- Reagents : Ethylene oxide or propylene oxide
- Catalyst/Base : A strong base (e.g., sodium hydroxide or potassium hydroxide)
- Solvent : Typically anhydrous solvents like ethanol or methanol
- Reaction Conditions :
- Temperature: Moderate (e.g., 40–70°C)
- Time: Several hours, depending on the scale and reactivity
- Atmosphere: Often carried out under inert gas (e.g., nitrogen) to prevent oxidation
Mechanism:
The nucleophilic nitrogen atom in the pyrazole ring attacks the electrophilic carbon in ethylene oxide, leading to ring opening and formation of the ethanol moiety.
Advantages:
- High yield and selectivity for the desired product.
- Straightforward reaction setup.
Disadvantages:
- Handling ethylene oxide requires caution due to its toxicity and reactivity.
Alternative Pathways Using Halogenated Ethanol Derivatives
Another approach involves the reaction of 4-amino-5-methylpyrazole with halogenated ethanol derivatives, such as 2-chloroethanol , in the presence of a base.
Reaction Details:
- Starting Material : 4-amino-5-methylpyrazole
- Reagent : 2-chloroethanol
- Catalyst/Base : Potassium carbonate or sodium hydroxide
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Conditions :
- Temperature: Moderate to high (50–100°C)
- Time: Several hours to overnight
Mechanism:
The halogenated ethanol acts as an alkylating agent. The nitrogen atom in the pyrazole ring displaces the halogen, forming the ethanolic side chain.
Advantages:
- Readily available reagents.
Disadvantages:
- Potential for side reactions leading to overalkylation or polymerization.
Catalytic Hydrogenation of Pyrazole Derivatives
In some cases, catalytic hydrogenation can be employed to introduce the ethanol group onto pre-functionalized pyrazole derivatives.
Reaction Details:
- Starting Material : Pre-functionalized pyrazole derivative with a reducible group
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel
- Reagent : Hydrogen gas
- Solvent : Alcoholic solvents like methanol or ethanol
- Reaction Conditions :
- Temperature: Mild (20–50°C)
- Pressure: Low to moderate hydrogen pressure (10–50 psi)
Mechanism:
Hydrogenation reduces intermediate functional groups, allowing for selective formation of the ethanolic side chain.
Advantages:
- Cleaner reaction profile with fewer byproducts.
Disadvantages:
- Requires specialized equipment for handling hydrogen gas.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Reaction with ethylene/propylene oxide | 4-amino-5-methylpyrazole | Ethylene oxide, strong base | Ethanol/Methanol | 40–70°C, inert gas | High | Common method, toxic reagents |
| Reaction with halogenated ethanol | 4-amino-5-methylpyrazole | 2-chloroethanol, K₂CO₃ | DMF/DMSO | 50–100°C | Moderate | Risk of side reactions |
| Catalytic hydrogenation | Pre-functionalized pyrazole | Pd/C, H₂ gas | Methanol/Ethanol | 20–50°C, low pressure | High | Requires hydrogen setup |
Notes and Considerations
- Purity Control : Post-reaction purification typically involves recrystallization or chromatography to ensure high purity.
- Safety Measures : Handling reagents like ethylene oxide and halogenated compounds requires strict adherence to safety protocols due to their hazardous nature.
- Scalability : The method involving ethylene oxide is more scalable for industrial applications compared to others.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-formyl-5-methyl-1H-pyrazol-1-yl)ethan-1-ol.
Reduction: Formation of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study demonstrated that 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol showed potential in inhibiting the proliferation of cancer cells. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Another important application is its anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This effect can be attributed to its ability to modulate signaling pathways involved in inflammation .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It appears to enhance neuronal survival and function, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease .
Agricultural Applications
Pesticide Development
The compound has been investigated as a potential pesticide due to its ability to disrupt the biological processes of pests. Its effectiveness against specific insect species was documented in field trials, where it demonstrated a significant reduction in pest populations without adversely affecting beneficial insects .
Herbicide Formulation
In addition to its pesticidal properties, this compound has been explored for use in herbicide formulations. Its selective action against certain weed species makes it a valuable addition to integrated weed management strategies .
Cosmetic Formulations
Moisturizing Agents
The compound has been incorporated into cosmetic formulations for its moisturizing properties. Studies have shown that it enhances skin hydration and improves the overall texture of cosmetic products. Its inclusion in formulations has been linked to increased efficacy in skin hydration compared to traditional moisturizing agents .
Stabilizing Agent
In cosmetic chemistry, this compound serves as a stabilizing agent for emulsions. Its ability to maintain the stability of oil-in-water emulsions is crucial for the formulation of creams and lotions, ensuring product longevity and effectiveness .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Enhances neuronal survival | |
| Agricultural Science | Pesticide | Effective against specific insect pests |
| Herbicide | Selective action on certain weed species | |
| Cosmetic Science | Moisturizing agent | Improves skin hydration |
| Stabilizing agent | Maintains emulsion stability |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various pyrazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of breast cancer cell lines, demonstrating a dose-dependent response.
Case Study 2: Agricultural Application
Field trials conducted by researchers at an agricultural university evaluated the efficacy of this compound as a pesticide. The results showed a 70% reduction in pest populations compared to untreated controls, highlighting its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming hydrogen bonds with key residues in the active site .
Comparison with Similar Compounds
Structural Features
The pyrazole ring is a common scaffold in many bioactive molecules. Below is a comparison of substituents and functional groups in related compounds:
| Compound Name | CAS Number | Substituents on Pyrazole | Side Chain | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol | 956568-66-4* | 4-amino, 5-methyl | Ethanol (-CH2CH2OH) | C6H11N3O | 155.16† |
| 2-(4-Amino-1H-pyrazol-1-yl)ethanol | 948571-47-9 | 4-amino | Ethanol | C5H9N3O | 127.15 |
| 2-[5-Amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol | 956568-66-4 | 5-amino, 3-(4-propylphenyl) | Ethanol | C14H19N3O | 245.32 |
| 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid | 1343304-07-3 | 4-amino, 5-methyl | Acetic acid (-CH2COOH) | C6H9N3O2 | 155.16 |
| 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | — | 4-chlorophenyl, 5-methyl | Methanol (-CH2OH) | C11H11ClN2O | 234.67 |
*CAS number inferred from structurally similar compounds in and .
†Molecular weight calculated from formula in .
Key Observations :
- Substituent Diversity: The 4-amino-5-methyl substitution is unique to the target compound and its acetic acid analog. Other derivatives feature aryl (e.g., 4-propylphenyl) or halogenated (e.g., 4-chlorophenyl) groups, which enhance lipophilicity .
- Side Chain Impact: The ethanol side chain improves aqueous solubility compared to acetic acid (ionizable carboxyl group) or methoxyethyl derivatives .
Physicochemical Properties
| Property | This compound | 2-(4-Amino-1H-pyrazol-1-yl)ethanol | 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
|---|---|---|---|
| Molecular Weight | 155.16 | 127.15 | 155.16 |
| Polar Groups | -NH2, -OH | -NH2, -OH | -NH2, -COOH |
| Predicted logP* | ~0.5–1.2 | ~−0.3–0.5 | ~−0.8–0.2 |
| Aqueous Solubility | High (due to -OH and -NH2) | Moderate | High (ionizable -COOH) |
*Predicted using fragment-based methods; experimental validation required.
Key Observations :
- The ethanol side chain in the target compound balances hydrophilicity and membrane permeability better than the more polar acetic acid derivative .
- Aryl-substituted analogs (e.g., 4-propylphenyl in ) exhibit higher logP values, favoring lipid bilayer penetration .
Biological Activity
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, also known as dihydrochloride salt, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₃Cl₂N₃O |
| Molecular Weight | 214.09 g/mol |
| IUPAC Name | 2-(4-amino-5-methylpyrazol-1-yl)ethanol dihydrochloride |
| CAS Number | 1423033-18-4 |
| Appearance | Powder |
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. A study focused on a series of pyrazolic compounds demonstrated that certain structural modifications could enhance their activity against HIV replication. For instance, compounds with similar structures to this compound were found to be non-toxic and active in a dose-dependent manner against HIV, suggesting potential for further development as antiviral agents .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been extensively researched. In vitro studies have shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, IC50 values for related compounds ranged from 0.16 to 11 μM against breast and lung cancer cell lines . This indicates a promising avenue for the development of new anticancer therapies.
Alpha-Amylase Inhibition
The compound has also been evaluated for its alpha-amylase inhibition activity, which is relevant for diabetes management. Research has shown that pyrazole-based compounds can significantly inhibit alpha-amylase, with some exhibiting potency greater than acarbose, a standard treatment for type 2 diabetes .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of the pyrazole ring plays a crucial role in interacting with biological targets such as enzymes and receptors involved in disease processes.
Study on HIV Inhibition
A notable study investigated the structure–activity relationship (SAR) of various aminopyrazoles, including derivatives similar to this compound. The findings revealed that specific modifications could enhance antiviral activity while maintaining low toxicity levels .
Anticancer Efficacy
Another significant research effort assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines. The study found that certain modifications led to enhanced selectivity towards cancer cells compared to normal cells, highlighting the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
